molecular formula C12H9NO2 B372584 Pyridin-3-yl benzoate CAS No. 27039-14-1

Pyridin-3-yl benzoate

Cat. No.: B372584
CAS No.: 27039-14-1
M. Wt: 199.2g/mol
InChI Key: QIVALJLFVRSZHT-UHFFFAOYSA-N
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Description

Pyridin-3-yl benzoate is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of a pyridine ring attached to a benzoate group. It is known for its applications in various fields, including coordination chemistry, material science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-yl benzoate can be synthesized through the esterification of pyridin-3-yl methanol with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also involve the purification of the product through techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pyridin-3-yl benzoate involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes exhibit unique properties such as fluorescence, magnetism, and catalytic activity . In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Pyridin-3-yl benzoate can be compared with other similar compounds such as:

    3-(Pyridin-4-yl)benzoate: This compound has a pyridine ring attached at the 4-position of the benzoate group.

    4-(Pyridin-4-yl)benzoate: This compound has a pyridine ring attached at the 4-position of the benzoate group.

Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to form distinct coordination complexes and exhibit unique properties in various applications .

Properties

IUPAC Name

pyridin-3-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVALJLFVRSZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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